1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
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Overview
Description
1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7F3 It is characterized by the presence of a trifluoropropynyl group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenylacetylene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its trifluoropropynyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific application and conditions .
Comparison with Similar Compounds
- 1-Methoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
- 3,3,3-Trifluoro-1-propyne
- Methyl 4-(3,3,3-trifluoroprop-1-en-1-yl)benzoate
Uniqueness: 1-Methyl-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is unique due to its specific trifluoropropynyl group attached to a methylbenzene ring. This structural feature imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Properties
CAS No. |
82203-82-5 |
---|---|
Molecular Formula |
C10H7F3 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
1-methyl-4-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H7F3/c1-8-2-4-9(5-3-8)6-7-10(11,12)13/h2-5H,1H3 |
InChI Key |
CZBHQUJBQYAYBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC(F)(F)F |
Origin of Product |
United States |
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